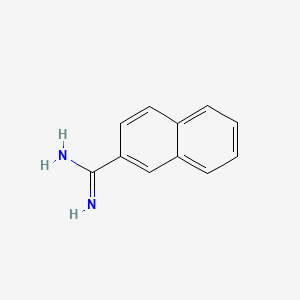

Naphthalin-2-carboximidamid

Übersicht

Beschreibung

Naphthalene-2-carboximidamide, also known as NCIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NCIM is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Wissenschaftliche Forschungsanwendungen

Organische Elektronik

Naphthalin-2-carboximidamid: Derivate, bekannt als Naphthalindiimide (NDIs), werden für ihre hohe Elektronenaffinität und gute Ladungsträgermobilität geschätzt. Diese Eigenschaften machen sie für den Einsatz in der organischen Elektronik geeignet . NDIs werden bei der Entwicklung von organischen Transistoren und Leuchtdioden (LEDs) eingesetzt, wo sie zur Stabilität und Effizienz dieser Geräte beitragen.

Photovoltaik-Geräte

Im Bereich der Solarenergie dienen NDIs als nicht-fullerenartige Akzeptoren in Solarzellen . Ihre ausgezeichnete thermische und oxidative Stabilität in Verbindung mit ihrer Fähigkeit zur Selbstorganisation zu funktionalen Strukturen ermöglicht eine verbesserte Lichtabsorption und höhere Wirkungsgrade der Stromumwandlung in photovoltaischen Geräten.

Supramolekulare Chemie

NDIs sind in der supramolekularen Chemie von entscheidender Bedeutung für die Herstellung von Wirt-Gast-Komplexen . Diese Komplexe sind grundlegend für den Bau von molekularen Maschinen wie Catenanen und Rotaxanen, die potenzielle Anwendungen in molekularen Schaltvorrichtungen haben.

Sensortechnologien

Die Sensorfähigkeiten von NDIs werden beim Nachweis von Ionen und Molekülen genutzt. Ihre elektronenarmen Kerne machen sie empfindlich gegenüber Veränderungen in ihrer Umgebung, was für die Entwicklung von molekularen Sensoren vorteilhaft ist, die eine Vielzahl von Substanzen mit hoher Spezifität nachweisen können .

Katalyse

NDIs wurden auf ihre Rolle in der Katalyse untersucht. Sie können als Katalysatoren oder Kokatalsatoren in verschiedenen chemischen Reaktionen fungieren und zur Beschleunigung der Reaktionsgeschwindigkeiten und zur Verbesserung der Ausbeuten beitragen. Ihre Robustheit und Redoxeigenschaften sind besonders vorteilhaft in der Redoxkatalyse .

Medizin

Im medizinischen Bereich werden NDIs wegen ihres therapeutischen Potenzials untersucht. Sie wurden für den Einsatz in Arzneimittel-Abgabesystemen und als pharmazeutisch wirksame Inhaltsstoffe untersucht. Ihre planare Struktur und ihre Fähigkeit, reversible Redoxreaktionen einzugehen, machen sie für die Entwicklung von Arzneimitteln mit spezifischen Wirkungen geeignet .

Ionenkanäle

NDIs werden zur Herstellung von künstlichen Ionenkanälen verwendet. Diese Kanäle ahmen natürliche Ionenkanäle in Zellen nach und haben Anwendungen in der Biotechnologie und Medizin. Sie können so konzipiert werden, dass sie den Fluss von Ionen über Membranen regulieren, was für verschiedene biologische Prozesse entscheidend ist .

Mechanolumineszierende Eigenschaften

Neuere Forschungsergebnisse befassen sich mit den mechanolumineszierenden Eigenschaften von NDIs. Diese Eigenschaften werden bei der Entwicklung von Materialien genutzt, die bei mechanischer Stimulation Licht emittieren. Solche Materialien haben potenzielle Anwendungen in der Spannungssensorik und Schadensdetektion .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Naphthalene-2-carboximidamide primarily targets the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it is involved in cell migration and tissue remodeling.

Mode of Action

Naphthalene-2-carboximidamide interacts with its target by specifically cleaving the zymogen plasminogen to form the active enzyme plasmin . This interaction results in changes in the enzymatic activity, leading to the breakdown of blood clots.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Naphthalene-2-carboximidamide’s action primarily involve the breakdown of blood clots due to the activation of plasmin. This can lead to enhanced blood flow and tissue remodeling .

Biochemische Analyse

Biochemical Properties

Naphthalene-2-carboximidamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with drug-metabolizing enzymes (DMEs), which are critical determinants of drug safety and efficacy . These interactions can be categorized into microbiome-DME interactions, xenobiotics-DME interactions, and host protein-DME interactions. The nature of these interactions involves the transformation of the parent compound into metabolites with different physicochemical and pharmacological properties.

Cellular Effects

Naphthalene-2-carboximidamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to naphthalene, a related compound, has been linked to region-specific toxicity in airway club cells through cytochrome P450-mediated bioactivation . This results in oxidative stress, changes in energy supply, and ultimately, cell loss in the airway epithelium. These effects highlight the potential impact of Naphthalene-2-carboximidamide on cellular function.

Molecular Mechanism

The molecular mechanism of Naphthalene-2-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to specifically cleave the zymogen plasminogen to form the active enzyme plasmin . This interaction underscores its role in modulating enzymatic activity and influencing biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthalene-2-carboximidamide change over time. Studies have shown that naphthalene exposure leads to distinct metabolomic changes in lung regions, with variations observed at different time points post-exposure . These temporal changes are crucial for understanding the stability, degradation, and long-term effects of Naphthalene-2-carboximidamide on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Naphthalene-2-carboximidamide vary with different dosages in animal models. Research indicates that naphthalene exposure can lead to cytotoxicity in airway epithelial cells, with juvenile animals being more susceptible . Higher doses may result in more pronounced toxic or adverse effects, highlighting the importance of dosage considerations in evaluating the safety and efficacy of Naphthalene-2-carboximidamide.

Metabolic Pathways

Naphthalene-2-carboximidamide is involved in metabolic pathways that include the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . This process is analogous to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons. The compound’s involvement in these pathways underscores its role in influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Naphthalene-2-carboximidamide within cells and tissues involve interactions with transporters and binding proteins. Membrane transport proteins facilitate the flux of molecules across cell membranes, playing a crucial role in the absorption, distribution, metabolism, and elimination of the compound . These interactions affect the localization and accumulation of Naphthalene-2-carboximidamide within different cellular compartments.

Subcellular Localization

The subcellular localization of Naphthalene-2-carboximidamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell. For example, the subcellular localization of certain proteins can determine their stability and protective capacity . Understanding the subcellular localization of Naphthalene-2-carboximidamide is essential for elucidating its role in cellular processes.

Eigenschaften

IUPAC Name |

naphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXJHZXEUUFNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

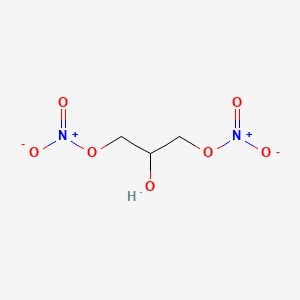

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205052 | |

| Record name | beta-Naphthamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5651-14-9 | |

| Record name | beta-Naphthamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Naphthamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

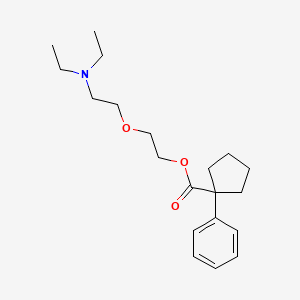

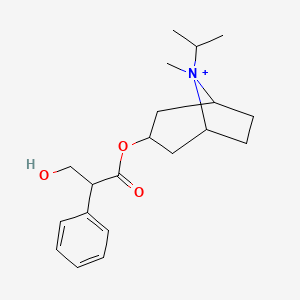

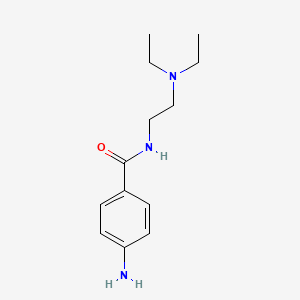

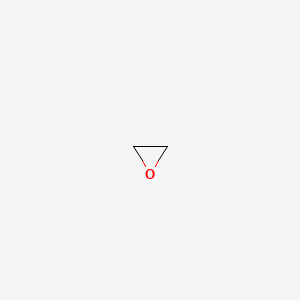

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

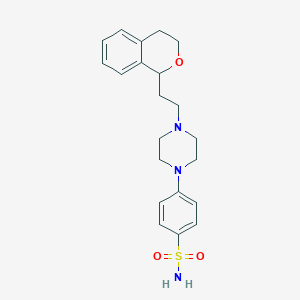

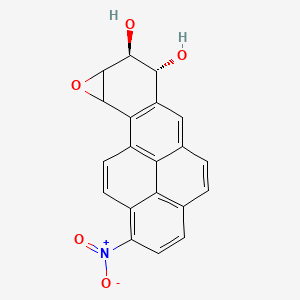

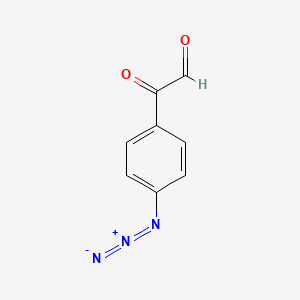

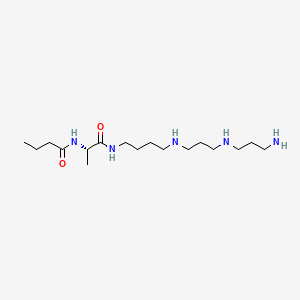

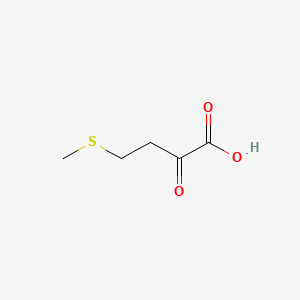

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Naphthalene-2-carboximidamide derivatives and their potential applications?

A1: Naphthalene-2-carboximidamide derivatives are a class of organic compounds characterized by a naphthalene ring structure with a carboximidamide group at the 2-position. This core structure can be further modified with various substituents. One example is 7-[[2-[[1-(1-Iminoethyl)piperidin-4-yl]oxy]-9H-carbazol-9-yl] methyl]naphthalene-2-carboximidamide (ZK-806450), which has been studied for its interaction with bovine trypsin []. These modifications can significantly influence the compound's pharmacological properties, including its target specificity, potency, and overall therapeutic profile. While specific data like molecular formula, weight, and spectroscopic information for these derivatives are not provided in the abstracts, researchers are actively exploring these compounds for therapeutic applications [].

Q2: How does the structure of Naphthalene-2-carboximidamide derivatives influence their interaction with trypsin?

A2: The research highlights the binding of a specific Naphthalene-2-carboximidamide derivative, ZK-806450, to bovine trypsin []. While the exact mechanism of interaction isn't detailed in the abstract, it's likely that the specific arrangement of the 7-[[2-[[1-(1-Iminoethyl)piperidin-4-yl]oxy]-9H-carbazol-9-yl] methyl] substituent on the naphthalene ring plays a crucial role in binding affinity and specificity to the trypsin active site. Further research into the structure-activity relationship (SAR) of various Naphthalene-2-carboximidamide derivatives is necessary to elucidate the precise structural features responsible for their interaction with trypsin and their potential inhibitory activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.